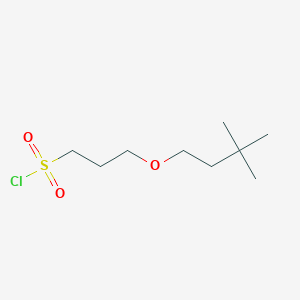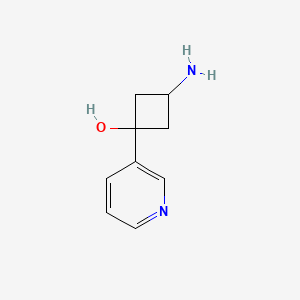
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is a chiral compound with a cyclobutane ring substituted with an amino group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a pyridinyl-substituted cyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired cyclobutanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
化学反応の分析
Types of Reactions
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridinyl group may produce piperidine derivatives.
科学的研究の応用
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(1r,3r)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans: A stereoisomer with similar structural features but different spatial arrangement.
3-Amino-1-(pyridin-3-yl)cyclobutan-1-one: A ketone derivative with different reactivity.
3-Amino-1-(pyridin-3-yl)cyclobutane: A compound lacking the hydroxyl group, leading to different chemical properties.
Uniqueness
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is unique due to its specific chiral configuration and the presence of both an amino group and a pyridinyl group on the cyclobutane ring. This combination of features makes it a valuable compound for various applications, particularly in the development of chiral catalysts and therapeutic agents.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-amino-1-pyridin-3-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H12N2O/c10-8-4-9(12,5-8)7-2-1-3-11-6-7/h1-3,6,8,12H,4-5,10H2 |
InChIキー |
UYNWANBKRLMAIW-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CN=CC=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



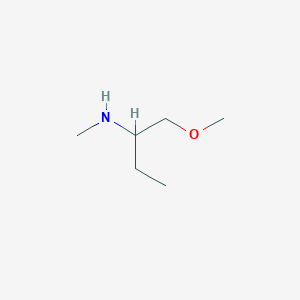
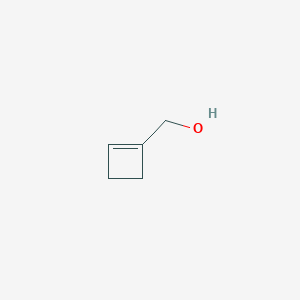
amino}acetate](/img/structure/B13484070.png)
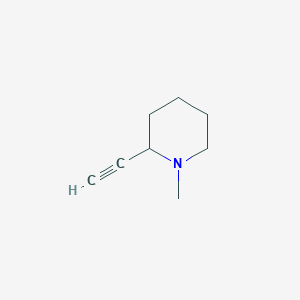
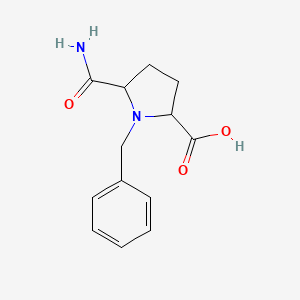
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
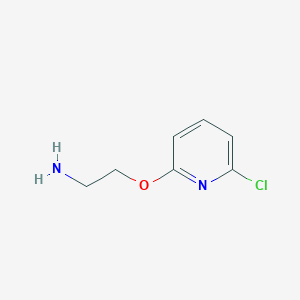
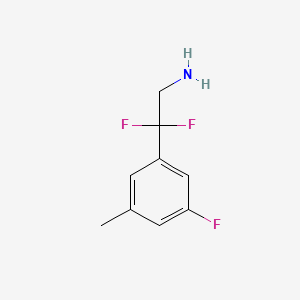
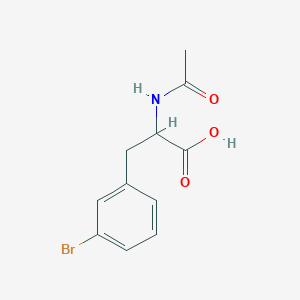
![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)
